For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl Propiolate: Chemical Properties and Structure
Introduction
Ethyl propiolate (CAS No: 623-47-2) is the ethyl ester of propiolic acid, representing the simplest acetylenic carboxylic acid ester.[1] It is a versatile and highly reactive organic compound, serving as a crucial building block in the synthesis of a wide array of complex molecules.[1][2] Its structure features an electron-deficient alkyne group conjugated with an ester functionality, making it a potent Michael acceptor and a valuable substrate in various organic transformations, including cycloaddition reactions and the synthesis of heterocyclic compounds.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and key experimental protocols for its use.
Chemical Structure and Identification
Ethyl propiolate is a colorless to pale yellow liquid with a pungent, fruity odor.[4][5][6] The molecule contains a linear alkyne connected to an ethyl ester group. This conjugation between the carbon-carbon triple bond and the carbonyl group significantly influences its reactivity, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2][7]
Molecular Structure:
Caption: Chemical structure of Ethyl Propiolate.
Physicochemical and Spectroscopic Properties
The quantitative properties of ethyl propiolate are summarized below for easy reference.
Table 1: General and Physicochemical Properties of Ethyl Propiolate
| Property | Value | Reference(s) |
| IUPAC Name | ethyl prop-2-ynoate | [4] |
| Synonyms | Ethyl acetylenecarboxylate, Ethyl propynoate | [4][8] |
| CAS Number | 623-47-2 | [1][4] |
| Molecular Formula | C₅H₆O₂ | [4][5][9] |
| Molecular Weight | 98.10 g/mol | [4][5][9] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Density | 0.968 g/mL at 25 °C | [5] |
| Boiling Point | 120 °C | [5] |
| Melting Point | 9 °C | [2][4][10] |
| Refractive Index (n20/D) | 1.412 | [5] |
| Solubility | Miscible with alcohol, ether, chloroform | [5][10] |
| Flash Point | 23 °C | [2] |
Table 2: Spectroscopic Data for Ethyl Propiolate
| Spectroscopic Technique | Key Features / Peaks | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.26 (q, 2H, CH₂), 2.92 (s, 1H, C≡CH), 1.33 (t, 3H, CH₃) | [5] |
| ¹³C NMR | Data available | [11] |
| Infrared (IR) | Spectra available (FTIR, ATR-IR, Vapor Phase) | [4][8][12] |
| Mass Spectrometry (MS) | Data available | [4][8] |
Reactivity and Key Reactions
Ethyl propiolate's reactivity is dominated by the electrophilic nature of its alkyne group. It is a well-known Michael acceptor and participates readily in various addition and cycloaddition reactions.[2][13]
Michael-Type Addition Reactions
Nucleophiles, such as amines and thiols, readily add across the triple bond in a Michael-type fashion.[3][6] Studies on the reaction with alicyclic secondary amines show that it proceeds through a stepwise mechanism where the nucleophilic attack is the rate-determining step, followed by a rapid proton transfer.[3] The reaction with thiols can be controlled to produce either the Z or E isomer of the resulting thioenoate, depending on the reaction conditions.[7]
Caption: Amine-catalyzed conjugate addition of thiols to ethyl propiolate.[7]
Cycloaddition Reactions
The electron-deficient alkyne of ethyl propiolate makes it an excellent dienophile in Diels-Alder reactions, enabling the construction of complex cyclic systems.[2][7] It is also widely used in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a key reaction in "click chemistry," for the synthesis of triazoles.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols involving ethyl propiolate.
Protocol 1: One-Step Synthesis of Ethyl Propiolate
This method describes the synthesis from propargyl alcohol and ethanol (B145695).[14]
-
Reactants: Propargyl alcohol, ethanol, calcium hypochlorite (B82951) (Losantin), acetic acid, dichloromethane (B109758) (solvent), and a water-retaining agent (e.g., molecular sieves).[14]
-
Molar Ratios: The recommended molar ratio of propargyl alcohol : ethanol : calcium hypochlorite is 1 : (2-4) : (3-5).[14]
-
Procedure:
-
Disperse propargyl alcohol, ethanol, acetic acid, calcium hypochlorite, and the water-retaining agent in dichloromethane in a reaction vessel.[14]
-
Stir the mixture at room temperature (reaction temperature can be maintained between 0-40 °C).[14]
-
Monitor the reaction progress using gas chromatography (GC) until the propargyl alcohol is completely consumed.[14]
-
Upon completion, quench the reaction by adding water and sodium thiosulfate, stirring for 30 minutes.[14]
-
Neutralize the mixture by slowly adding solid sodium bicarbonate until the pH is 7-8.[14]
-
Separate the layers. Extract the aqueous layer with dichloromethane (3x).[14]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[14]
-
Remove the solvent via distillation, followed by rectification of the residue to yield pure ethyl propiolate. A reported yield is 75.0% with a boiling point of 116-118 °C.[14]
-
Protocol 2: One-Pot, Three-Step Synthesis of a Bicyclic System
This protocol demonstrates the utility of ethyl propiolate in a sequential reaction workflow to build molecular complexity efficiently.[7]
-
Objective: To synthesize a functionalized bicyclic product via a one-pot sequence involving (1) conjugate addition, (2) oxidation, and (3) Diels-Alder reaction.[7]
-
Workflow:
Caption: A one-pot, three-step synthesis starting from ethyl propiolate.[7]
-
Detailed Steps:
-
Conjugate Addition: Dissolve ethyl propiolate in a suitable solvent. Add an aromatic thiol and a trialkylamine catalyst to generate the Z-thioenoate intermediate under kinetic control.[7]
-
Oxidation: To the same reaction vessel, add a Lewis acid such as LiClO₄ to sequester the amine catalyst. Then, add meta-chloroperoxybenzoic acid (mCPBA) to oxidize the thioenoate to the corresponding Z-sulfone. The sulfone is a more reactive dienophile.[7]
-
Diels-Alder Reaction: Introduce a diene, such as cyclopentadiene, into the flask to initiate the Diels-Alder reaction with the in situ generated sulfone, yielding the final bicyclic product.[7] Note: Each step is performed sequentially in the same pot without isolation or purification of intermediates, which is a hallmark of an efficient one-pot synthesis.[7]
-
Safety and Handling
Ethyl propiolate is a flammable liquid and vapor and should be handled with appropriate precautions.[4][15] It is also a lachrymator and causes skin and serious eye irritation.[4][15]
-
Handling: Work in a well-ventilated area, preferably in a fume hood.[15] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Avoid contact with skin, eyes, and inhalation of vapors.[15][17]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15] It is recommended to keep it refrigerated (2-8°C) to maintain quality. Keep the container tightly closed.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[10]
Applications in Drug Development and Research
Ethyl propiolate's versatile reactivity makes it a valuable tool for medicinal chemists and drug development professionals.
-
Scaffold Synthesis: It is used to prepare substituted anthraquinones and pyrazolo[1,5-a]pyridines, which have shown anti-inflammatory activity.[5]
-
Click Chemistry: As an activated alkyne, it is a key reagent in CuAAC reactions for linking molecules and synthesizing complex architectures, including bioconjugates and functionalized polymers.[2]
-
Derivatization: It serves as a derivatizing agent for thiols, allowing for the modification and analysis of sulfhydryl-containing compounds, which is important in pharmaceutical and biological analysis.[6]
By understanding its fundamental properties and reactivity, researchers can effectively harness ethyl propiolate for the synthesis of novel compounds with potential therapeutic applications.
References
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- 14. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]
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